

# Izorlisib research overview

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## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

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## Izorlisib at a Glance

**Izorlisib** (also known as CH5132799, PA-799) is a small-molecule inhibitor that targets members of the Phosphatidylinositol 3-kinase (PI3K) family, which are key intracellular enzymes in the PI3K/AKT/mTOR signaling pathway. This pathway is critically involved in regulating cell growth, survival, and metabolism, and its dysregulation is a common feature in cancer [1].

**Izorlisib** is best characterized as a **pan-Class I PI3K inhibitor**, meaning it targets all catalytic isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , p110 $\gamma$ ) within this class, with varying degrees of potency. It also shows activity against the mechanistic target of rapamycin (mTOR) kinase [2].

## Quantitative Selectivity Profile

The table below summarizes the inhibitory activity (IC<sub>50</sub> values) of **Izorlisib** against its primary targets, based on data from a 2011 study cited in the IUPHAR/BPS Guide to Pharmacology [2].

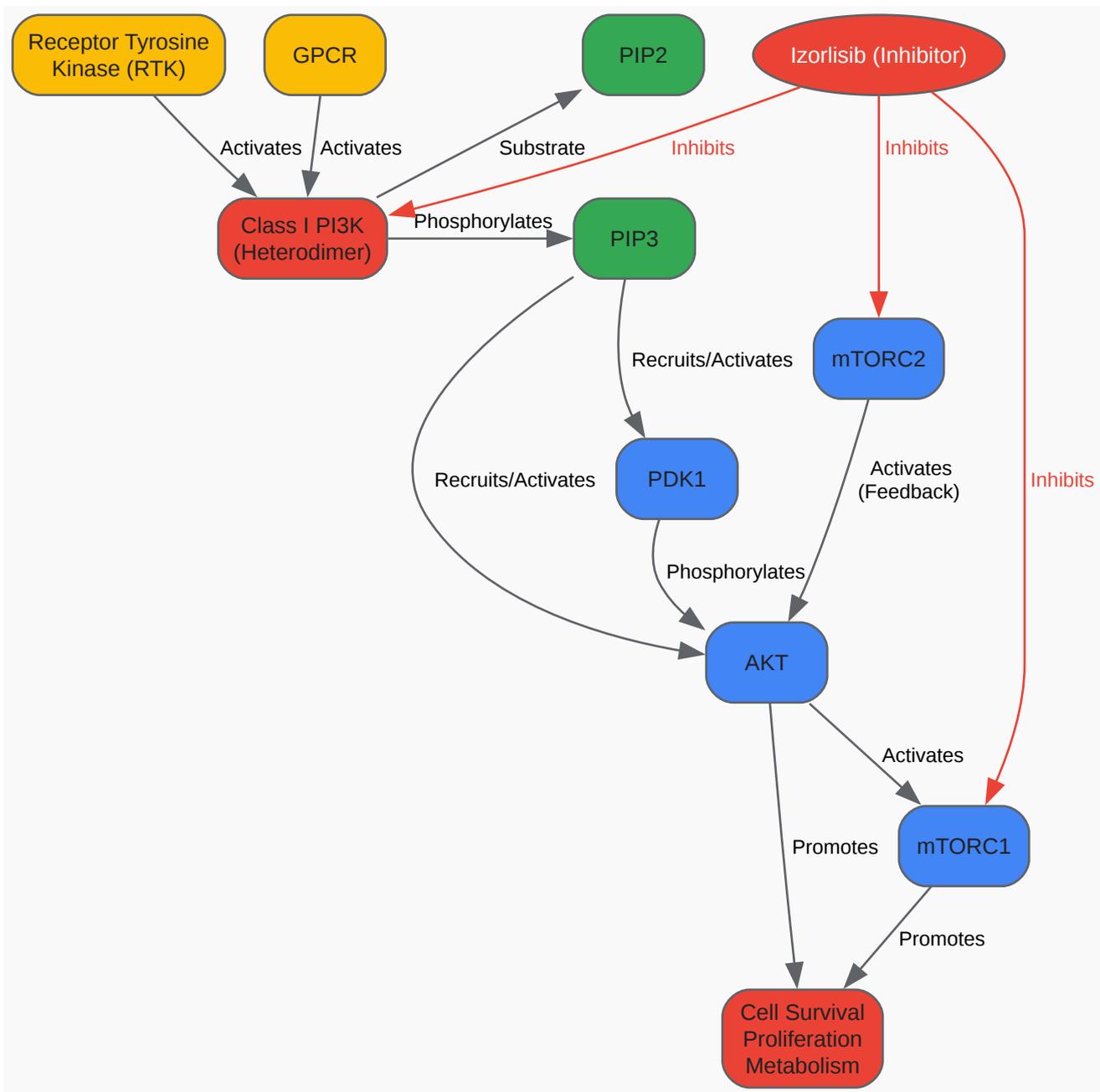
Target Protein	Gene	IC <sub>50</sub> (nM)	Note
PI3K p110-alpha	PIK3CA	14 nM	Primary target, high potency
PI3K p110-gamma	PIK3CG	36 nM	Secondary target, high potency

Target Protein	Gene	IC50 (nM)	Note
PI3K p110-beta	PIK3CB	120 nM	Tertiary target, moderate potency
mTOR	MTOR	120 nM (est.)	Moderate potency; value from reference citing earlier data
PI3K p110-delta	PIK3CD	500 nM	Weaker target
PI3KC2beta	PIK3C2B	5300 nM	Low potency
PI3KC2alpha	PIK3C2A	>10,000 nM	Minimal activity
Vps34 (PI3KC3)	PIK3C3	>10,000 nM	Minimal activity

This selectivity profile suggests that **Izorlisib**'s primary anticancer effects are likely mediated through the potent inhibition of the p110 $\alpha$  and p110 $\gamma$  isoforms, along with concurrent inhibition of mTOR.

## Mechanism of Action and Signaling Pathway

**Izorlisib** functions by competitively inhibiting the ATP-binding site of Class I PI3K catalytic subunits. This blockade prevents the phosphorylation of the lipid substrate PIP2 to PIP3, a crucial second messenger. By reducing PIP3 levels, **Izorlisib** disrupts the activation of downstream effectors like AKT and mTOR, which are key drivers of cell proliferation and survival. The following diagram illustrates the signaling pathway that **Izorlisib** inhibits.



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**Izorlisib** inhibits Class I PI3K and mTOR complexes, blocking oncogenic signaling [1] [3] [4].

## Research Context and Development Status

The development of **Izorlisib** aligns with the broader field's efforts to overcome the limitations of early, non-selective PI3K inhibitors, which had poor pharmacokinetics and high toxicity [1]. As a pan-Class I PI3K and

mTOR inhibitor, **Izorlisib**'s profile is scientifically interesting because:

- **Dual Targeting:** Simultaneously inhibiting PI3K and mTOR may prevent the compensatory activation of mTOR that can occur with PI3K-only inhibitors, a known mechanism of drug resistance [1] [3].
- **Isoform Coverage:** Targeting multiple Class I isoforms could be beneficial in tumors where more than one isoform drives oncogenic signaling.

Based on the available data, **Izorlisib appears to be in the preclinical or early-stage research phase**. It is not listed among the FDA-approved PI3K inhibitors or the late-stage clinical candidates highlighted in the recent pipeline analysis [1] [5].

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